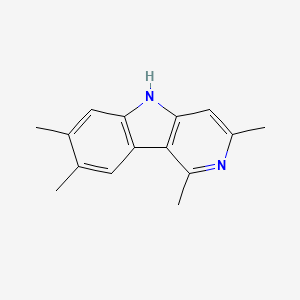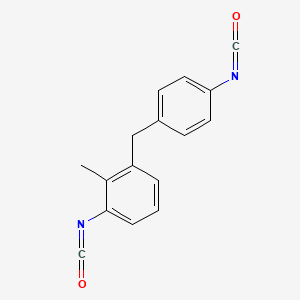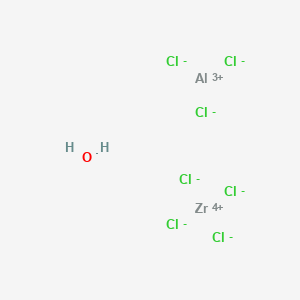
Aluminum zirconium chloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum zirconium chloride, hydrate is a compound that combines aluminum, zirconium, chlorine, and water molecules. It is commonly used in various industrial and consumer applications, particularly in personal care products such as antiperspirants. The compound is known for its ability to form a gel-like structure that helps in blocking sweat glands, thereby reducing perspiration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum zirconium chloride, hydrate typically involves the reaction of aluminum chloride with zirconium chloride in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: [ \text{AlCl}_3 + \text{ZrCl}_4 + \text{H}_2\text{O} \rightarrow \text{Al}_x\text{Zr}_y\text{Cl}_z \cdot n\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and controlled crystallization processes. The reactants are dissolved in water, and the solution is allowed to crystallize under specific temperature and pH conditions. The resulting crystals are then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of hydroxides and oxides.
Complexation: The compound can form complexes with various ligands, such as glycine, which enhances its stability and efficacy in applications like antiperspirants.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Ligands such as glycine are used, and the reaction conditions include controlled pH and temperature.
Major Products Formed:
Hydrolysis: Aluminum hydroxide, zirconium hydroxide, and hydrochloric acid.
Complexation: Aluminum zirconium glycine complexes.
Applications De Recherche Scientifique
Chemistry: Aluminum zirconium chloride, hydrate is used as a precursor in the synthesis of various zirconium-based materials, including catalysts and ceramics.
Biology and Medicine: The compound is extensively studied for its use in antiperspirants, where it helps in reducing sweat production by forming a gel-like plug in the sweat glands. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In addition to personal care products, this compound is used in water treatment processes as a coagulant to remove impurities. It is also employed in the production of advanced ceramics and as a catalyst in various chemical reactions.
Mécanisme D'action
The primary mechanism by which aluminum zirconium chloride, hydrate exerts its effects is through the formation of a gel-like structure upon hydrolysis. This gel blocks the sweat glands, preventing the release of sweat to the skin surface. The compound interacts with proteins and other components in the sweat to form a stable, occlusive mass. The molecular targets include the sweat gland ducts, and the pathways involved are primarily physical blockage and complexation with sweat components.
Comparaison Avec Des Composés Similaires
Aluminum Chlorohydrate: Similar in function but lacks the zirconium component, which enhances the efficacy and stability of aluminum zirconium chloride, hydrate.
Aluminum Zirconium Tetrachlorohydrex Glycine: A more complex form that includes glycine, providing additional stability and efficacy.
Zirconium Tetrachloride: Used in various industrial applications but does not have the same antiperspirant properties as this compound.
Uniqueness: this compound is unique due to its combination of aluminum and zirconium, which provides enhanced stability and efficacy in blocking sweat glands. The presence of zirconium allows for the formation of more stable complexes, making it more effective in applications like antiperspirants compared to compounds that only contain aluminum.
Propriétés
Numéro CAS |
1344-20-3 |
|---|---|
Formule moléculaire |
AlCl7H2OZr |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
aluminum;zirconium(4+);heptachloride;hydrate |
InChI |
InChI=1S/Al.7ClH.H2O.Zr/h;7*1H;1H2;/q+3;;;;;;;;;+4/p-7 |
Clé InChI |
GZQCBOPXKHXJPF-UHFFFAOYSA-G |
SMILES canonique |
O.[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



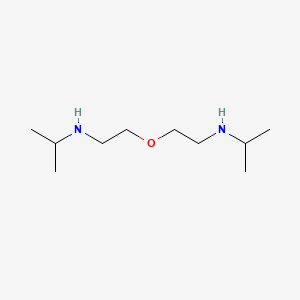

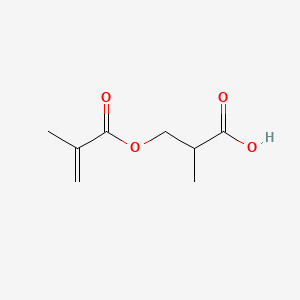
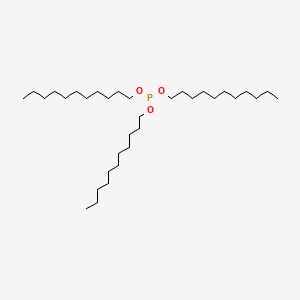
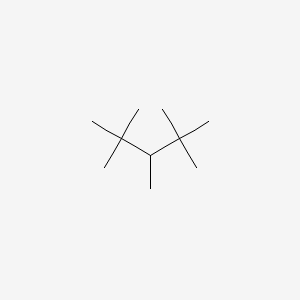
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

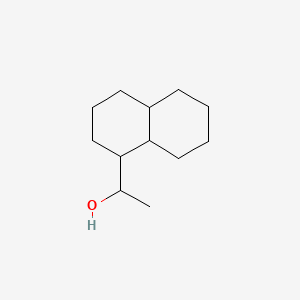
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
